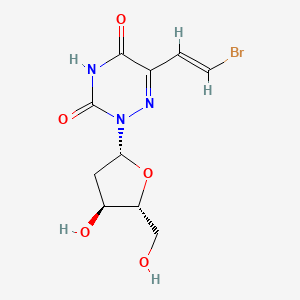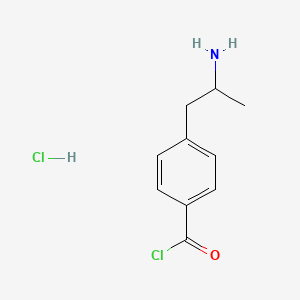
4-(2-Aminopropyl)benzoyl chloride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminopropyl)benzoyl chloride;hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 2-aminopropyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)benzoyl chloride;hydrochloride typically involves the reaction of benzoyl chloride with 2-aminopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions or solvents like dichloromethane
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminopropyl)benzoyl chloride;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Oxidation and Reduction: The aminopropyl group can undergo oxidation and reduction reactions, altering the compound’s properties.
Condensation Reactions: It can react with other amines or alcohols to form amides or esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Oxidized Products: Formed by the oxidation of the aminopropyl group
Scientific Research Applications
4-(2-Aminopropyl)benzoyl chloride;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminopropyl)benzoyl chloride;hydrochloride involves its interaction with various molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The benzoyl chloride group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler compound without the aminopropyl group.
4-(2-Aminoethyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.
4-(2-Aminopropyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.
Uniqueness
4-(2-Aminopropyl)benzoyl chloride;hydrochloride is unique due to the presence of both the aminopropyl and benzoyl chloride groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research applications.
Properties
CAS No. |
7468-68-0 |
|---|---|
Molecular Formula |
C10H13Cl2NO |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
4-(2-aminopropyl)benzoyl chloride;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-7(12)6-8-2-4-9(5-3-8)10(11)13;/h2-5,7H,6,12H2,1H3;1H |
InChI Key |
XRHCEBJGXPRNRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(=O)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


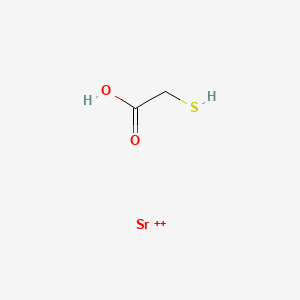
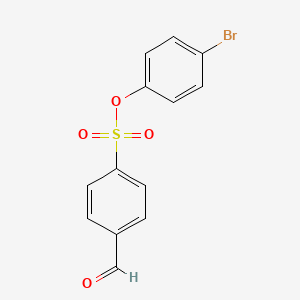
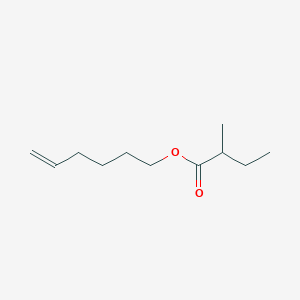
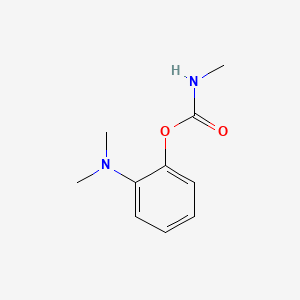
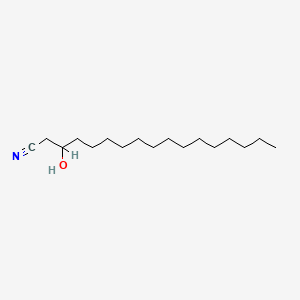
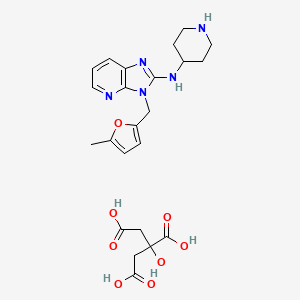

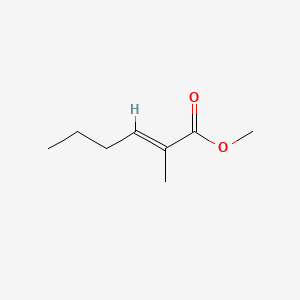
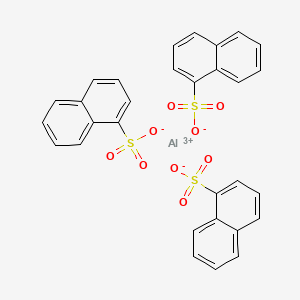
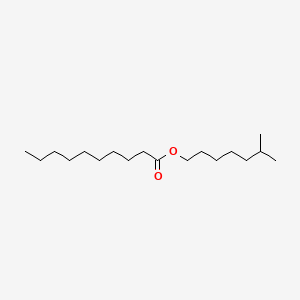

![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
